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Introduction

Sephadex G-150 is a size-exclusion chromatography medium well-suited for the separation of
macromolecules such as proteins, nucleic acids, and polysaccharides based on their molecular
size.[1] Composed of cross-linked dextran beads, it forms a porous matrix that facilitates the
fractionation of globular proteins with molecular weights ranging from 5,000 to 300,000
Daltons.[2] This document provides detailed application notes and protocols for the use of
Sephadex G-150 in protein separation, with a specific focus on the composition of the elution
buffer.

The principle of size-exclusion chromatography is based on the differential partitioning of
molecules between the mobile phase and the stationary phase (the porous beads). Larger
molecules that cannot enter the pores of the beads travel through the interstitial volume of the
column and elute first. Smaller molecules can diffuse into the pores, increasing their path
length and causing them to elute later.[2]

Elution Buffer Composition

The composition of the elution buffer is a critical factor in achieving optimal protein separation.
While size-exclusion chromatography is less dependent on buffer composition for selectivity
compared to other chromatography techniques, the buffer plays a crucial role in maintaining
protein stability and preventing non-specific interactions with the chromatography medium.[3][4]
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Key Considerations for Elution Buffer Composition:

» Buffering Agent and pH: The choice of buffering agent and pH should be guided by the
stability of the target protein. A buffer with a concentration of 25 to 50 mM is often sufficient.
Commonly used buffers include sodium phosphate and Tris-HCI.

« lonic Strength: To prevent non-specific ionic interactions between proteins and the Sephadex
matrix, a salt concentration of at least 150 mM is recommended. Sodium chloride is
frequently used for this purpose. At very low ionic strength, the few negatively charged
groups on the matrix may cause the retardation of basic proteins.[5]

o Additives: Depending on the protein of interest, various additives can be included in the
elution buffer to enhance stability or prevent aggregation. These can include detergents,
denaturing agents like urea or guanidine hydrochloride, or co-factors.[5]

Summary of Elution Buffer Compositions for Protein
Separation on Sephadex G-150
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Experimental Protocols
Preparation of Sephadex G-150 and Column Packing

Proper column packing is essential for achieving high-resolution separations.

Materials:
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e Sephadex G-150 dry powder
 Elution buffer

o Chromatography column

e Glass rod

» Beaker

e Vacuum flask for degassing
Protocol:

o Calculating the required amount of dry Sephadex G-150: For Sephadex G-150, the
approximate bed volume is 20-30 mL per gram of dry powder.[8] Calculate the amount of dry
powder needed based on the desired column volume.

o Swelling the gel:
o Weigh out the calculated amount of Sephadex G-150 powder and add it to a beaker.
o Add an excess of elution buffer (at least 3-4 times the expected final gel volume).

o Allow the gel to swell for at least 3 hours at room temperature or for 1 hour in a boiling
water bath to accelerate the process.[8]

e Fines removal and degassing:

o After swelling, allow the gel to settle and carefully decant the supernatant containing any
fine particles.

o Wash the gel with fresh elution buffer and repeat the decantation process 2-3 times.

o Degas the gel slurry under vacuum to prevent air bubbles from being trapped in the
column.

e Column Packing:
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o Mount the column vertically. Ensure the bottom outlet is closed.
o Fill the column with a small amount of elution buffer.

o Gently pour the degassed Sephadex G-150 slurry into the column in a single, continuous
motion to avoid introducing air bubbles.

o Open the column outlet and allow the buffer to flow through, which will facilitate the
packing of the gel bed.

o Maintain a constant flow rate during packing. For softer gels like Sephadex G-150, avoid
excessive pressure that could compress the beads.[2]

o Once the gel bed has stabilized, close the outlet. The packed bed should be uniform and
free of cracks or bubbles.

Column Equilibration

The packed column must be equilibrated with the elution buffer to ensure that the conditions
are uniform throughout the column before sample application.

Protocol:
o Connect the column to a pump or a gravity feed reservoir.
e Pass 2-3 column volumes of the elution buffer through the packed column.

» Monitor the pH and conductivity of the eluate to ensure they match that of the elution buffer.

Sample Preparation and Application

The sample should be clear and free of any particulate matter to prevent clogging the column.
Protocol:

o Sample Clarification: Centrifuge the protein sample at high speed (e.g., 10,000 x g for 15
minutes) or filter it through a 0.45 um filter to remove any precipitates or aggregates.
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o Sample Volume: For high-resolution fractionation, the sample volume should be between
0.5% and 4% of the total column volume.[2] For group separations, larger sample volumes
(up to 30% of the column volume) can be used.

o Sample Application:

[e]

Carefully remove the buffer from the top of the gel bed without disturbing the surface.

o

Gently apply the prepared sample to the top of the gel bed.

[¢]

Allow the sample to enter the gel bed completely.

[¢]

Once the sample has entered the gel, carefully add a small amount of elution buffer to the
top of the column.

o

Connect the column to the buffer reservoir and begin the elution.

Elution and Fraction Collection

The elution is performed isocratically, meaning with a single buffer composition.
Protocol:

e Maintain a constant flow rate throughout the elution process. A low flow rate generally
provides better resolution.

o Collect fractions of a specific volume using a fraction collector. The size of the fractions will
depend on the column volume and the expected separation.

« Monitor the protein concentration in the collected fractions by measuring the absorbance at
280 nm (A280).

e Pool the fractions containing the purified protein based on the elution profile.

Column Cleaning and Storage

Proper cleaning and storage are essential for maintaining the performance and extending the
life of the Sephadex G-150 column.
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Protocol:

o Cleaning: After each run, wash the column with at least 2-3 column volumes of the elution
buffer. For more rigorous cleaning to remove precipitated proteins, the gel can be removed
from the column and washed with a cleaning solution (e.g., 0.5 M NaOH followed by
extensive washing with water and re-equilibration with buffer).

o Storage: For short-term storage, the column can be kept in the elution buffer at 4°C. For
long-term storage, it is recommended to store the gel in a 20% ethanol solution or a buffer
containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C to prevent microbial
growth.[8]

Mandatory Visualization
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Caption: Experimental workflow for protein separation using Sephadex G-150.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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